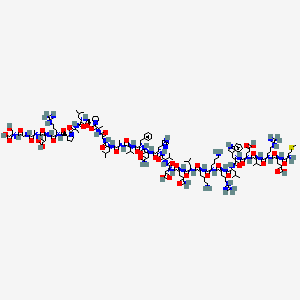![molecular formula C13H9ClN2 B599600 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine CAS No. 663946-08-5](/img/structure/B599600.png)
3-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient one-pot synthesis of functionalized imidazo[1,2-a]pyridines has also been reported .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are fused nitrogen-bridged heterocyclic compounds . The structure strongly depends on the substitution pattern .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized via radical reactions . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives, closely related to 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine, have been evaluated for their performance in inhibiting mild steel corrosion in acidic environments. These compounds have shown high inhibition performance, making them potential candidates for protecting metals against corrosion (Saady et al., 2021).
Biological Activity : A range of 2-(4'-chlorophenyl)-6-methyl-(3-N, N'- diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridines has been synthesized and tested for biological activity against various bacteria and fungi. These compounds have shown moderate activity, indicating their potential in pharmaceutical applications (Bhuva et al., 2015).
Antimicrobial Evaluations : Compounds derived from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine have been studied for their antibacterial and antifungal activities, demonstrating potential for use in antimicrobial treatments (Ladani et al., 2009).
Pharmaceutical Applications : Imidazo[1,2-a]pyridine-based compounds are significant in treating heart and circulatory failures, with many under development for various pharmaceutical uses. Some derivatives show potential as acetylcholinesterase (AChE) inhibitors, which could be useful in treating diseases like Alzheimer's (Kwong et al., 2019).
Drug Development : Imidazo[1,2-a]pyridine is recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities. This makes it a valuable scaffold for developing new therapeutic agents (Deep et al., 2016).
Zukünftige Richtungen
The future directions in the research of imidazo[1,2-a]pyridines involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The development of safe synthetic methodologies that efficiently access imidazo[1,2-a]pyridines and their associated derivatives continues to generate much research interest in synthetic chemistry .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGYMXAFNWJGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712442 |
Source


|
| Record name | 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)imidazo[1,2-a]pyridine | |
CAS RN |
663946-08-5 |
Source


|
| Record name | 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)

![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)

![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)






